molecular formula C23H29N7O5 B11660655 8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B11660655
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: HSXNPLHSZWNYHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a diverse range of applications in scientific research This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, phenoxy, imidazole, and purine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Advanced techniques such as catalytic reactions and automated synthesis may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome and maximize yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Employed in studies of enzyme activity, protein interactions, and cellular processes due to its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals, contributing to advancements in various industrial sectors.

Wirkmechanismus

The mechanism of action of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Theophylline: A methylxanthine derivative with bronchodilator effects, used in the treatment of respiratory diseases.

    Caffeine: A stimulant that acts on the central nervous system, commonly found in coffee and tea.

    Ranolazine: An anti-anginal medication that modulates ion channels in the heart to improve blood flow and reduce chest pain.

Uniqueness

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups and structural features, which confer distinct reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C23H29N7O5

Molekulargewicht

483.5 g/mol

IUPAC-Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-imidazol-1-ylpropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H29N7O5/c1-27-20-19(21(32)28(2)23(27)33)30(22(26-20)25-9-4-11-29-12-10-24-15-29)13-16(31)14-35-18-7-5-17(34-3)6-8-18/h5-8,10,12,15-16,31H,4,9,11,13-14H2,1-3H3,(H,25,26)

InChI-Schlüssel

HSXNPLHSZWNYHE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3C=CN=C3)CC(COC4=CC=C(C=C4)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.